molecular formula C33H40O15 B1631671 Sagittatoside A

Sagittatoside A

Cat. No.: B1631671
M. Wt: 676.7 g/mol
InChI Key: COHHGQPQHHUMDG-WVQJJEIESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sagittatoside A (C₃₃H₄₀O₁₅, CAS 118525-35-2) is a secondary flavonol glycoside derived from Herba Epimedii (Yinyanghuo), a traditional Chinese medicinal herb. It is enzymatically hydrolyzed from Epimedin A, a primary glycoside, via β-dextranase-mediated removal of a glucose moiety at the R2O position . This compound exhibits superior in vivo bioactivity compared to its precursor, particularly in estrogen receptor α (ERα) activation via phosphorylation of serine 118 and selective induction of estrogen response element (ERE)-luciferase activity . Its molecular structure includes a 7-O-glucose and 3-O-rhamnose configuration, contributing to reduced polarity and enhanced partition into organic solvents during extraction .

Properties

IUPAC Name

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O15/c1-13(2)5-10-17-18(35)11-19(36)21-24(39)30(28(46-29(17)21)15-6-8-16(43-4)9-7-15)47-33-31(26(41)22(37)14(3)44-33)48-32-27(42)25(40)23(38)20(12-34)45-32/h5-9,11,14,20,22-23,25-27,31-38,40-42H,10,12H2,1-4H3/t14-,20+,22-,23+,25-,26+,27+,31+,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHHGQPQHHUMDG-WVQJJEIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Sagittatoside A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activities or to study its properties in different environments .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound. Substitution reactions can result in the formation of different substituted derivatives .

Comparison with Similar Compounds

Structural and Chemical Properties

Sagittatoside A belongs to a class of prenylated flavonoid glycosides. Key structural analogs include:

Compound Molecular Formula Molecular Weight Key Structural Features Source
This compound C₃₃H₄₀O₁₅ 676.66 7-O-glucose, 3-O-rhamnose, 8-isopentenyl group Herba Epimedii (small flower taxa)
Epimedin A C₃₉H₅₀O₂₀ 838.80 7-O-glucose, 3-O-glucose, 8-isopentenyl group Herba Epimedii (primary glycoside)
Sagittatoside B C₃₂H₃₈O₁₄ 646.63 7-O-rhamnose, 3-O-glucose, 8-isopentenyl group Herba Epimedii
Icariside II C₂₇H₃₀O₁₀ 514.52 7-O-rhamnose, aglycone (no 3-O sugar) Hydrolysis of Icariin
Baohuoside I C₂₆H₂₈O₆ 436.50 Aglycone with 7-O-rhamnose Herba Epimedii

Key Differences :

  • This compound vs. Epimedin A : this compound lacks the 3-O-glucose present in Epimedin A, reducing polarity and enhancing organic phase partitioning during extraction .
  • This compound vs. Sagittatoside B: The latter replaces 7-O-glucose with rhamnose, altering bioavailability and metabolic pathways .
Bioactivity and Metabolic Pathways
  • Metabolism : Primary glycosides (e.g., Epimedin A) are hydrolyzed by intestinal lactase phlorizin hydrolase (LPH) into secondary glycosides (e.g., this compound), which are further metabolized by gut flora into aglycones like icaritin . This compound shows higher in vivo stability than Icariside II due to its glycosylation pattern .
Extraction Efficiency and Industrial Preparation
  • Two-Phase Enzymatic Hydrolysis : this compound is synthesized from Epimedin A using β-dextranase in a propyl acetate-buffer system (pH 4.5, 60°C). This method achieves a 95.02% transfer rate to the organic phase, outperforming conventional hydrolysis (85% transfer in 40 minutes) .
  • Reusability : The immobilized β-dextranase retains 76.1% activity after 14 reaction cycles, enabling cost-effective production compared to single-use methods for Icariside I/II .

Biological Activity

Sagittatoside A is a secondary flavonol glycoside extracted from the traditional Chinese herb Yinyanghuo (Herba Epimdii). This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, anti-tumor, and immunomodulatory effects. This article delves into the mechanisms, biochemical properties, and research findings associated with this compound, providing a comprehensive overview of its biological activity.

Target of Action:
this compound primarily targets the Estrogen/Progestogen Receptor (ER), selectively activating the estrogen response element (ERE)-luciferase activity via ERα. This interaction is crucial for its biological effects, particularly in cancer cell lines.

Mode of Action:
The compound induces apoptosis in HepG2 cells—human liver cancer cells—by influencing several apoptotic pathways. It increases the Bax/Bcl-2 ratio and enhances the expression of caspases (specifically caspase-3 and caspase-9), which are pivotal in the intrinsic apoptosis pathway.

This compound exhibits significant biochemical properties that contribute to its biological activity:

  • Cellular Effects: The compound influences various cellular processes, including cell signaling pathways and gene expression. It has been shown to modulate cellular metabolism and promote apoptosis in cancer cells.
  • Pharmacokinetics: this compound undergoes metabolic processing primarily in the liver, which can affect its bioavailability and therapeutic efficacy .

Research Findings

Recent studies have highlighted the potential applications of this compound across various fields:

  • Anti-Cancer Activity: Research indicates that this compound effectively induces apoptosis in HepG2 cells, suggesting its potential as an anti-cancer agent. The compound's ability to modulate apoptotic pathways makes it a candidate for further investigation in cancer therapy.
  • Anti-Inflammatory Effects: In vitro studies suggest that this compound possesses anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases .
  • Antioxidant Activity: The compound has demonstrated significant antioxidant effects, contributing to its protective role against oxidative stress-related damage.

Case Studies and Applications

Several case studies have explored the applications of this compound in scientific research:

  • Cancer Research: One study investigated the effects of this compound on HepG2 cells, highlighting its role in inducing apoptosis through caspase activation and modulation of Bcl-2 family proteins. The findings support its potential use in developing cancer therapies targeting liver cancer.
  • Natural Product Development: this compound is being studied for its potential use in natural product-based pharmaceuticals and nutraceuticals due to its diverse biological activities .

Data Summary Table

Biological ActivityMechanism/EffectReference
Anti-CancerInduces apoptosis in HepG2 cells
Anti-InflammatoryModulates inflammatory pathways
AntioxidantReduces oxidative stress
Immunomodulatory EffectsEnhances immune response

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.